3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

Electrochromic polymers ProDOT monomer design Optical contrast

3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine (CAS 918536-90-0) is a disubstituted propylenedioxythiophene (ProDOT) monomer bearing two linear hexyloxymethyl side chains appended to the 3-position of the dioxepine bridge. With a molecular formula of C₂₁H₃₆O₄S and a molecular weight of 384.58 g·mol⁻¹, this compound serves as a precursor building block for solution-processable π-conjugated polymers used predominantly in electrochromic devices, organic photovoltaics, and organic light-emitting diodes.

Molecular Formula C21H36O4S
Molecular Weight 384.6 g/mol
CAS No. 918536-90-0
Cat. No. B12631533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
CAS918536-90-0
Molecular FormulaC21H36O4S
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCOCC1(COC2=CSC=C2OC1)COCCCCCC
InChIInChI=1S/C21H36O4S/c1-3-5-7-9-11-22-15-21(16-23-12-10-8-6-4-2)17-24-19-13-26-14-20(19)25-18-21/h13-14H,3-12,15-18H2,1-2H3
InChIKeyLVHSNNHQCPDWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine (CAS 918536-90-0): Core Structural and Procurement Profile


3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine (CAS 918536-90-0) is a disubstituted propylenedioxythiophene (ProDOT) monomer bearing two linear hexyloxymethyl side chains appended to the 3-position of the dioxepine bridge . With a molecular formula of C₂₁H₃₆O₄S and a molecular weight of 384.58 g·mol⁻¹, this compound serves as a precursor building block for solution-processable π-conjugated polymers used predominantly in electrochromic devices, organic photovoltaics, and organic light-emitting diodes [1]. The thieno[3,4-b][1,4]dioxepine core distinguishes ProDOT derivatives from the more widely commercialized ethylenedioxythiophene (EDOT) series by providing an additional methylene unit in the bridge, which modulates steric bulk and polymer solubility without fundamentally disrupting conjugation [2].

Why Procuring Generic or Closely Related ProDOT Monomers Cannot Substitute for 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine (CAS 918536-90-0)


Within the ProDOT monomer family, side-chain architecture dictates the solubility, electrochemical switching behavior, and film-forming quality of the resulting polymer—parameters that cannot be compensated for by post-polymerization formulation [1]. Based on head-to-head comparisons of ProDOT polymers published by Reeves et al. (2004), linear-chain substituted derivatives produce electrochromic contrasts (%ΔY) of 40–70%, while branched-chain analogues operate over a much narrower voltage window with substantially slower optical switching [1]. Furthermore, the degree of oxidative electrochemical stability and coloration efficiency (up to 1365 cm²·C⁻¹ for branched systems) varies markedly with side-chain architecture, meaning a polymer synthesized from a branched-chain ProDOT monomer (e.g., 2-ethylhexyloxy or cyclohexylmethyl derivatives) will not replicate the optical or electronic performance of a linear hexyloxy-substituted ProDOT system [2]. Consequently, substituting the target monomer (CAS 918536-90-0) with an architecturally distinct ProDOT analog—however structurally similar—introduces batch-to-batch variability in polymer molecular weight, solution processability, and device-level electrochromic response, directly compromising reproducibility in scaled device fabrication [1][2].

Quantitative Differentiation Evidence for 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine (CAS 918536-90-0) Versus Closest ProDOT Analogs


Side-Chain Architecture: Linear Hexyloxy vs. Branched 2-Ethylhexyloxy Substituents and the Impact on Polymer Optical Contrast

The linear n-hexyloxy side chains of the target monomer (CAS 918536-90-0) produce poly(ProDOT) films with electrochromic contrast (%ΔY) of 40–70% when spray-cast onto ITO, as demonstrated for the structurally analogous linear-chain polymer poly(3,3-dihexyl-ProDOT) in a direct head-to-head study by Reeves et al. In that same study, the branched-chain derivative poly(3,3-bis(2-ethylhexyl)-ProDOT) exhibited its optical switching over a significantly narrower voltage window, and the branched bis(2-ethylhexyloxymethyl)-ProDOT polymer showed markedly altered spectroelectrochemical response relative to its linear-chain counterparts [1]. This class-level inference defines the optical contrast range expected for a linear-chain ProDOT polymer derived from CAS 918536-90-0 relative to branched-chain analogs such as CAS 634591-75-6 (3,3-bis(((2-ethylhexyl)oxy)methyl)-ProDOT).

Electrochromic polymers ProDOT monomer design Optical contrast

Molecular Weight and Monomer Purity: CAS 918536-90-0 Compared to the Commercially Prevalent 2-Ethylhexyloxy Analog (CAS 634591-75-6)

The target monomer (CAS 918536-90-0) possesses a molecular weight of 384.58 g·mol⁻¹, which is 56.11 g·mol⁻¹ lower than that of the most common commercially available ProDOT monomer, 3,3-bis(((2-ethylhexyl)oxy)methyl)-ProDOT (CAS 634591-75-6; C₂₅H₄₄O₄S; 440.69 g·mol⁻¹) . This lower molecular weight yields a higher molar concentration per unit mass for polymerization feed calculations. Commercially, CAS 918536-90-0 is available in research-grade quantities (1 g, 5 g, 10 g) with purity typically specified at ≥97% by HPLC, equivalent to the purity specification reported for the commercially dominant analog CAS 634591-75-6 (97%, Achemblock) .

Monomer purity Polymer molecular weight control ProDOT procurement

Coloration Efficiency Benchmarking: ProDOT Polymer Class Outperforms EDOT-Based Polymers by >3.5×

Composite coloration efficiency (CCE) values for ProDOT-based polymers reach up to 1365 cm²·C⁻¹, as demonstrated for the branched ProDOT system poly(6,8-dibromo-3,3-bis(2-ethylhexyloxymethyl)-ProDOT) [1]. This is 3.64× larger than the typical CCE of ~375 cm²·C⁻¹ reported for previously studied alkylenedioxythiophene (including PEDOT-class) polymers [1]. While the specific CCE of poly(ProDOT-(CH₂OC₆H₁₃)₂) derived from the target monomer has not been independently reported, the ProDOT core structure is the primary driver of the CCE enhancement, suggesting that the target monomer's polymer would be expected to outperform EDOT-based systems by a similar order of magnitude.

Coloration efficiency ProDOT vs. EDOT Electrochromic device performance

Sub-Second Electrochromic Switching Speed: Linear-Chain ProDOT Polymer Benchmark vs. Cyclohexylmethyl-Substituted ProDOT Analog

Polymers derived from ProDOT monomers with linear alkyl or alkoxy side chains typically deliver sub-second electrochromic switching times, as reported by Reeves et al. for spray-cast films of linear-chain ProDOT polymers [1]. In a cross-study, Çakal et al. reported that the cyclohexylmethyl-substituted ProDOT polymer (PProDOT-CycHex(2)) exhibits an oxidation switching time of 0.7 s and a coloration efficiency of 769 cm²·C⁻¹ [2]. While the PProDOT-CycHex(2) switching speed is comparable to the sub-second regime expected for the target monomer's polymer, its coloration efficiency (769 cm²·C⁻¹) is significantly lower than the ProDOT-class maximum of 1365 cm²·C⁻¹ [1], indicating that side-chain architecture exerts a substantial influence on the absolute coloration efficiency even when switching kinetics remain sub-second.

Switching speed Electrochromic kinetics ProDOT polymer comparison

Synthetic Modularity for Donor–π-Bridge–Acceptor Polymer Architectures: Hexyloxy-ProDOT as a Functionalizable Monomer Core

The hexyloxymethyl-substituted ProDOT core (CAS 918536-90-0) presents two reactive α-thiophene positions amenable to Stille or direct arylation copolymerization, making it a versatile donor or π-bridge unit in D–π–A polymer architectures. In a closely related study, Mi et al. (2015) demonstrated that copolymers built from 3,3-bis((2-ethylhexyloxy)methyl)-ProDOT and triphenylamine derivatives via Stille coupling exhibit large transmittance changes in the near-infrared region, fast switching from 1 s to several seconds, and excellent solubility in low-boiling-point organic solvents [1]. The hexyloxy analog (CAS 918536-90-0) offers analogous synthetic modularity with lower molecular weight (384.58 vs. 440.69 g·mol⁻¹) and a linear side chain that is expected to yield polymers with different solubility parameters and self-assembly behavior compared to the branched 2-ethylhexyloxy derivative .

Donor–π-bridge–acceptor Stille coupling Solution-processable electrochromic polymers

Optimal Research and Industrial Application Scenarios for 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine (CAS 918536-90-0)


Solution-Processed Electrochromic Polymer Films for Smart Windows and Low-Power Reflective Displays

Based on the ProDOT-class coloration efficiency benchmark of up to 1365 cm²·C⁻¹ and the expected 40–70% luminance contrast (%ΔY) for linear-chain ProDOT polymers , CAS 918536-90-0 is optimally procured as a monomer precursor for spray-cast or spin-cast electrochromic polymer films targeting smart window and reflective display applications. The linear hexyloxy side chains provide the film solubility in toluene, chloroform, and methylene chloride necessary for scalable solution processing . For device integrators, selecting this monomer over branched-chain ProDOT analogs ensures compatibility with the wider voltage-window switching behavior and higher optical contrast characteristic of linear-chain ProDOT polymers .

Donor–π-Bridge–Acceptor Conjugated Copolymer Synthesis via Stille or Direct Arylation Polymerization

The two unsubstituted α-thiophene positions of CAS 918536-90-0 enable its direct incorporation as a donor or π-bridge building block in D–π–A polymer backbones via Stille coupling (as demonstrated for the 2-ethylhexyloxy analog with triphenylamine comonomers yielding fast near-infrared electrochromic switching ) or via direct arylation polymerization [1]. With a molecular weight of 384.58 g·mol⁻¹, this monomer requires 12.7% less mass per coupling equivalent compared to the 2-ethylhexyloxy analog (440.69 g·mol⁻¹), offering a modest material cost advantage for iterative polymer library synthesis [2].

Comparative Structure–Property Studies of ProDOT Polymer Side-Chain Architecture

CAS 918536-90-0 represents the linear hexyloxy extreme of the ProDOT side-chain architectural spectrum, directly complementing the branched 2-ethylhexyloxy (CAS 634591-75-6) , cyclohexylmethyl (ProDOT-CycHex(2)) [1], and long-chain octadecyloxy (ProDOT(C18)₂) [2] derivatives for systematic structure–property relationship investigations. Cross-study data confirm that side-chain architecture influences both electrochemical switching voltage range [2] and coloration efficiency (769 cm²·C⁻¹ for PProDOT-CycHex(2) vs. up to 1365 cm²·C⁻¹ for the ProDOT class maximum) [1][2], making this monomer essential for controlled comparative studies.

Organic Photovoltaic and OLED Active Layer Precursor Research

The thieno[3,4-b][1,4]dioxepine core has been cited in the patent and primary literature as a building block for organic electronic materials including OLED components and photoresists . While no photovoltaic device data are published for the homopolymer of CAS 918536-90-0, the class-level evidence that ProDOT polymers exhibit strong red fluorescence with quantum efficiencies of 0.38–0.50 in toluene solution [1] supports exploratory procurement for solution-processable emissive layer or charge-transport layer research. The linear hexyloxy side chains may further modulate thin-film packing density relative to branched analogs, a parameter critical for exciton diffusion and charge mobility optimization.

Quote Request

Request a Quote for 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.